Dess-Martin periodinane (DMP, CAS: 87413-09-0) is a hypervalent iodine(V) compound widely procured as a mild, highly chemoselective oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Unlike legacy heavy-metal oxidants, DMP operates efficiently under neutral conditions at room temperature, preventing the over-oxidation of aldehydes to carboxylic acids. Its tri-acetylated structure grants it exceptional solubility in common organic solvents like dichloromethane (DCM) and chloroform, making it a staple reagent in pharmaceutical development, fine chemical synthesis, and the late-stage functionalization of complex natural products [1].
Substituting DMP with legacy oxidants like Swern, PCC, or its direct precursor IBX introduces severe process bottlenecks. Swern oxidation requires cryogenic cooling (-78 °C) and produces highly malodorous, toxic dimethyl sulfide (DMS). Pyridinium chlorochromate (PCC) introduces toxic, carcinogenic chromium(VI) waste and difficult tar-like workups. While 2-iodoxybenzoic acid (IBX) is a cheaper hypervalent iodine alternative, it is largely insoluble in standard organic solvents except DMSO, complicating downstream extraction. DMP circumvents these issues by operating homogeneously at room temperature in standard solvents with a simple biphasic aqueous workup, making it non-interchangeable for scalable, sensitive, and high-throughput syntheses [1].
Dess-Martin periodinane (DMP) is the tri-acetylated derivative of 2-iodoxybenzoic acid (IBX). This structural modification dramatically shifts its solubility profile. While IBX is practically insoluble in standard organic solvents like dichloromethane (DCM) and requires high-boiling dimethyl sulfoxide (DMSO) or elevated temperatures, DMP is highly soluble in DCM and chloroform. This allows reactions to proceed homogeneously at room temperature[1].
| Evidence Dimension | Solvent compatibility and reaction phase |
| Target Compound Data | Highly soluble in DCM/CHCl3; homogeneous reaction |
| Comparator Or Baseline | IBX: Insoluble in DCM; requires DMSO or >70 °C suspension |
| Quantified Difference | Elimination of DMSO requirement |
| Conditions | Standard laboratory oxidation conditions (0.1 M to 0.5 M) |
Eliminating DMSO drastically simplifies downstream purification and solvent removal during scale-up.
The Swern oxidation is a standard baseline for mild oxidations but requires cryogenic cooling (-78 °C) to prevent the Pummerer rearrangement and uncontrollable side reactions. In contrast, DMP operates efficiently at 20–25 °C. Furthermore, Swern generates highly malodorous and toxic dimethyl sulfide (DMS) as a stoichiometric byproduct, whereas DMP produces an iodinane byproduct that is easily removed via a simple aqueous wash [1].
| Evidence Dimension | Required operational temperature |
| Target Compound Data | 20–25 °C (Room temperature) |
| Comparator Or Baseline | Swern Oxidation: -78 °C |
| Quantified Difference | ~100 °C reduction in cooling requirements |
| Conditions | Oxidation of primary/secondary alcohols |
Operating at room temperature removes the need for specialized cryogenic reactor infrastructure and reduces energy costs during scale-up.
Pyridinium chlorochromate (PCC) is a traditional oxidant that often requires several hours to reach completion and generates a toxic, intractable black chromium(VI) tar that necessitates difficult filtration through Celite. DMP oxidations are typically complete within 0.5 to 2 hours. The addition of a stoichiometric equivalent of water can further accelerate the DMP reaction rate. Workup simply involves a biphasic extraction with sodium bicarbonate and sodium thiosulfate [1].
| Evidence Dimension | Reaction completion time and waste profile |
| Target Compound Data | 0.5–2 hours; heavy-metal free |
| Comparator Or Baseline | PCC: >2 hours; generates toxic Cr(VI) tar |
| Quantified Difference | Elimination of heavy-metal hazardous waste and filtration bottlenecks |
| Conditions | Room temperature oxidation in DCM |
Accelerates laboratory workflows and avoids the high disposal costs and regulatory burdens associated with heavy-metal contamination.
When oxidizing alpha-chiral alcohols, such as N-protected beta-amino alcohols, maintaining stereochemical integrity is paramount. Acidic or harsh oxidants can cause significant epimerization at the alpha-stereocenter. DMP has been quantitatively proven to oxidize highly epimerization-prone substrates (e.g., N-Fmoc phenylglycinal) in ≥95% yield with ≤1% epimerization, significantly outperforming alternative methods [1].
| Evidence Dimension | Enantiomeric excess (ee) retention |
| Target Compound Data | ≤1% epimerization (near-complete ee retention) |
| Comparator Or Baseline | Alternative oxidants (e.g., Swern/DMSO-based): Prone to partial epimerization |
| Quantified Difference | Preservation of >99% stereochemical purity |
| Conditions | Oxidation of N-protected beta-amino alcohols to alpha-amino aldehydes |
Critical for the procurement of reagents in asymmetric synthesis and peptide/API manufacturing where chiral purity is non-negotiable.
DMP is the oxidant of choice for synthesizing N-protected alpha-amino aldehydes from their corresponding alcohols. Its ability to perform this transformation with ≤1% epimerization ensures that the strict enantiomeric excess (ee) requirements of pharmaceutical intermediates are met without yield loss[1].
Due to its mild, neutral operating conditions and high chemoselectivity, DMP is ideal for oxidizing alcohols in highly functionalized molecules. It reliably tolerates sensitive functional groups such as furans, sulfides, and vinyl ethers, which would otherwise be degraded by acidic oxidants like PCC [2].
For general laboratory procurement, DMP replaces Swern and PCC oxidations to improve workplace safety and throughput. By operating at room temperature and avoiding both the stench of dimethyl sulfide and the toxicity of chromium(VI) waste, DMP streamlines daily synthetic workflows and simplifies waste disposal [2].
Oxidizer;Irritant